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molecular formula C12H16N2O B8441670 2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro-

2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro-

Cat. No. B8441670
M. Wt: 204.27 g/mol
InChI Key: FRNBTHCPQOJXFZ-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

To a solution of 1-(2-methoxy-ethyl)-8-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one (1.00 g, 3.9 mmol) in EtOH (13 mL) was sequentially added 10% Pd/C (155 mg) and hydrazine-monohydrate (3 mL). The solution was warmed to reflux for 2.5 h, cooled, filtered through celite, and repeatedly evaporated from toluene to remove residual hydrazine to afford 8-amino-1-ethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (901 mg, 98%) that had the following properties: LC/MS (ESI+): 235 (M+H); 1H-NMR (CDCl3, 400 MHz): δ 6.95 (d, J=7.9, 1H), 6.68 (s, 1H), 6.51 (d, J=7.9, 1H), 3.95 (br s, 2H), 3.67 (br s, 2H), 3.56 (m, 2H), 3.32 (d, 3H, J=2.2), 2.75 (br s, 2H), 2.30 (m, 2H), 2.10 (m, 2H).
Name
1-(2-methoxy-ethyl)-8-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Three
Name
Quantity
155 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[CH2:3][CH2:4][N:5]1[C:11]2[CH:12]=[C:13]([N+:16]([O-])=O)[CH:14]=[CH:15][C:10]=2[CH2:9][CH2:8][CH2:7][C:6]1=[O:19].O.NN>CCO.[Pd]>[NH2:16][C:13]1[CH:14]=[CH:15][C:10]2[CH2:9][CH2:8][CH2:7][C:6](=[O:19])[N:5]([CH2:4][CH3:3])[C:11]=2[CH:12]=1 |f:1.2|

Inputs

Step One
Name
1-(2-methoxy-ethyl)-8-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Quantity
1 g
Type
reactant
Smiles
COCCN1C(CCCC2=C1C=C(C=C2)[N+](=O)[O-])=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
13 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
155 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
repeatedly evaporated from toluene
CUSTOM
Type
CUSTOM
Details
to remove residual hydrazine

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(N(C(CCC2)=O)CC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 901 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 113.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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